1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene
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Overview
Description
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is a brominated aromatic compound with the molecular formula C10H9Br3O It is characterized by the presence of three bromine atoms and an allyl ether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 1,3,5-trihydroxybenzene to form 1,3,5-tribromobenzene. This intermediate is then reacted with 2-methylallyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2-[(2-methylallyl)oxy]benzene involves its interaction with molecular targets through its bromine atoms and allyl ether group. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2-nitrobenzene: Similar in structure but contains a nitro group instead of an allyl ether group.
1,3,5-Tribromo-2-methoxybenzene: Contains a methoxy group instead of an allyl ether group.
1,3,5-Tribromo-2-[(2,3-dibromopropoxy)benzene: Contains a dibromopropoxy group instead of an allyl ether group.
Uniqueness
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is unique due to its specific combination of bromine atoms and an allyl ether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
74912-73-5 |
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Molecular Formula |
C10H9Br3O |
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H9Br3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4H,1,5H2,2H3 |
InChI Key |
FEQUNVGZLNZWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
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